1-[4-(Pentyloxy)phenyl]ethan-1-ol
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Overview
Description
1-[4-(Pentyloxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol It is characterized by a phenyl ring substituted with a pentyloxy group and an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-[4-(Pentyloxy)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with pentyl bromide in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Pentyloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Pentyloxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Pentyloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
1-[4-(Pentyloxy)phenyl]ethan-1-ol can be compared with similar compounds such as:
1-[4-(Methoxy)phenyl]ethan-1-ol: This compound has a methoxy group instead of a pentyloxy group, which may result in different chemical and biological properties.
1-[4-(Ethoxy)phenyl]ethan-1-ol: The ethoxy group substitution may also lead to variations in reactivity and applications.
1-[4-(Butoxy)phenyl]ethan-1-ol: Similar to the pentyloxy derivative but with a shorter alkyl chain, affecting its solubility and other properties.
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(4-pentoxyphenyl)ethanol |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3 |
InChI Key |
LBVSMLUOJGZYAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
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